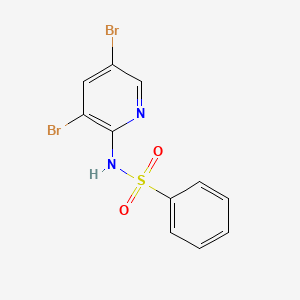

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide

CAS No.: 1111637-62-7

Cat. No.: VC2848488

Molecular Formula: C11H8Br2N2O2S

Molecular Weight: 392.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111637-62-7 |

|---|---|

| Molecular Formula | C11H8Br2N2O2S |

| Molecular Weight | 392.07 g/mol |

| IUPAC Name | N-(3,5-dibromopyridin-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C11H8Br2N2O2S/c12-8-6-10(13)11(14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7H,(H,14,15) |

| Standard InChI Key | XUHDOVKPYDTTHA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)Br)Br |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)Br)Br |

Introduction

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in various fields of research, including chemistry and biology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine atoms and a benzenesulfonamide moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for biological studies.

2.2. Stability

The compound is stable under normal laboratory conditions, making it suitable for various chemical reactions and biological assays.

Synthesis and Reactions

The synthesis of N-(3,5-dibromopyridin-2-yl)benzenesulfonamide typically involves the reaction of 3,5-dibromopyridin-2-amine with benzenesulfonyl chloride in the presence of a base. This reaction is a common method for forming sulfonamide bonds.

4.1. Potential Biological Activities

While specific biological activities of N-(3,5-dibromopyridin-2-yl)benzenesulfonamide are not extensively documented, compounds with similar structures often exhibit potential as antibacterial, antifungal, or antiviral agents due to their ability to interact with biological targets.

4.2. Research Directions

Future research could focus on exploring its interactions with enzymes or receptors, which might lead to applications in medicine or agriculture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume